pH-Dependent Collagen Triple Helix Formation by Diastereomer
When incorporated at the X-position of collagen-model peptide [Pro(X)-Pro(Y)-Gly]n, the (2S,4S)-aminoproline residue (4S-cis) forms stable triple helices at pH 3, 7, and 9, while the (2S,4R)-aminoproline residue (4R-trans) forms triplexes only at pH 3 and 7, and both fail to form triplexes at pH 12.0 [1]. This pH-dependent differential is attributed to the C4-endo ring pucker favored by the (2S,4S) stereochemistry, which pre-organizes the backbone dihedral angles for triple-helical assembly at the X-position, whereas the C4-exo pucker of the (2S,4R) isomer is incompatible with X-position triplex formation under basic conditions [1][2]. For users requiring pH-switchable conformational control or collagen assembly at basic pH, the (2S,4S) configuration is essential.
| Evidence Dimension | Triplex formation at varying pH (X-position of [Pro(X)-Pro(Y)-Gly]n collagen peptide) |
|---|---|
| Target Compound Data | (2S,4S)-4-aminoproline residue: Triplex formed at pH 3, 7, and 9 [1] |
| Comparator Or Baseline | (2S,4R)-4-aminoproline residue: Triplex formed at pH 3 and 7 only [1] |
| Quantified Difference | (2S,4S) forms triplex at pH 9 where (2S,4R) does not; neither forms triplex at pH 12 |
| Conditions | Collagen peptide Phe(X-Pro-Gly)6; CD spectroscopy at 0.2 mM concentration; Rpn criterion (0.07–0.18) for triplex formation |
Why This Matters
Researchers designing pH-responsive collagen mimetics or biomaterials that must retain triple-helical structure under mildly basic conditions (e.g., physiological pH 7.4 with alkaline excursions) require the (2S,4S) stereochemistry; the (2S,4R) diastereomer cannot support triplex formation above pH 7.
- [1] Umashankara M, Babu IR, Ganesh KN. Two prolines with a difference: contrasting stereoelectronic effects of 4R/S-aminoproline on triplex stability in collagen peptides [Pro(X)-Pro(Y)-Gly]n. Chem Commun (Camb). 2003;(20):2606-2607. doi:10.1039/b308581c View Source
- [2] Siebler C, Erdmann RS, Wennemers H. Switchable proline derivatives: tuning the conformational stability of the collagen triple helix by pH changes. Angew Chem Int Ed. 2014;53(39):10340-10344. doi:10.1002/anie.201404935 View Source
